methyl 3-bromo-1H-indazole-6-carboxylate
Overview
Description
“Methyl 3-bromo-1H-indazole-6-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It is a solid substance and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “methyl 3-bromo-1H-indazole-6-carboxylate” can be represented by the SMILES string CN1N=C2C=C(C(OC)=O)C=CC2=C1Br
. The molecular weight of this compound is 269.1 g/mol .
Physical And Chemical Properties Analysis
“Methyl 3-bromo-1H-indazole-6-carboxylate” is a solid substance . It has a molecular weight of 269.1 g/mol . The InChI code for this compound is 1S/C10H9BrN2O2/c1-13-8-5-6(10(14)15-2)3-4-7(8)9(11)12-13/h3-5H,1-2H3
.
Scientific Research Applications
- Compounds showed inhibitory activity on liver cancer cells, with some derivatives being more potent than methotrexate .
- Certain derivatives displayed potent antiangiogenic activity, suggesting potential for therapeutic use .
- The compound’s solubility in water makes it a versatile reagent for different synthetic applications .
- Insights into the anti-TNFα effect of indazole compounds were gained, which could guide further drug development .
- Some compounds have shown the potential to block cell division, which is vital for cancer treatment .
Neuroprotective Studies
Scientific Field
Enzyme Inhibition
Scientific Field
Material Science
Scientific Field
Agricultural Chemistry
Scientific Field
Photophysical Studies
Scientific Field
Chemical Sensors
Scientific Field
These additional applications demonstrate the broad scope of research involving “methyl 3-bromo-1H-indazole-6-carboxylate” and its derivatives. The compound’s versatility makes it a valuable asset in various scientific fields, contributing to advancements in medicine, materials science, agriculture, and more. For detailed experimental procedures and quantitative data, consulting the original research articles is recommended. The safety data sheet and other resources provide further information on handling and potential uses .
Safety And Hazards
properties
IUPAC Name |
methyl 3-bromo-2H-indazole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMJEXMODINMIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593351 | |
Record name | Methyl 3-bromo-2H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-bromo-1H-indazole-6-carboxylate | |
CAS RN |
192945-56-5 | |
Record name | 1H-Indazole-6-carboxylic acid, 3-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192945-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-bromo-2H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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